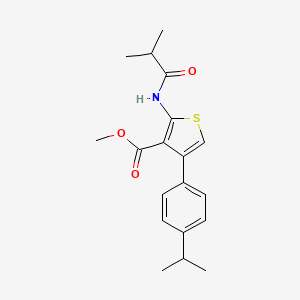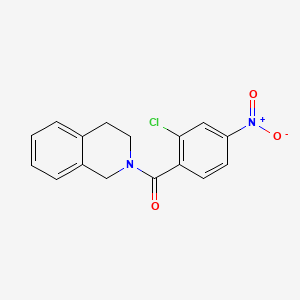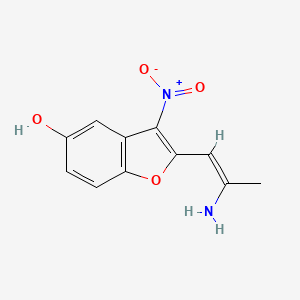
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMMA, is a synthetic compound that belongs to the class of coumarin derivatives. DMMA has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and biological properties.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of various enzymes such as topoisomerase II and COX-2, which are involved in cancer cell proliferation and inflammation, respectively.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by arresting the cell cycle at the G2/M phase. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB pathway. Furthermore, N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that can be easily synthesized in high yield and purity. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide also has some limitations for lab experiments. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a relatively new compound, and its biological properties and therapeutic potential are not fully understood. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide also requires further studies to determine its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide research. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has shown promising results in preclinical studies, and further studies are needed to determine its therapeutic potential in clinical trials. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can also be modified to enhance its biological properties and reduce its toxicity. Furthermore, N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be used as a lead compound to develop new drugs with improved efficacy and safety. Finally, N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be used as a tool compound to study various signaling pathways and enzymes involved in cancer, inflammation, and neurodegenerative disorders.
Synthesemethoden
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized by the reaction of 3-amino-4-methoxybenzoic acid with 2,3-dimethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then treated with acetic anhydride and triethylamine to obtain N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-5-4-6-16(12(11)2)20-18(21)15-10-13-9-14(23-3)7-8-17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLWUFUXGAWMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)



![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)
![3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)

